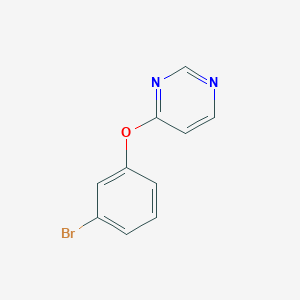

4-(3-Bromophenoxy)pyrimidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(3-bromophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYYAGSOCKEGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1)

The following guide details the properties, synthesis, and application of 4-(3-Bromophenoxy)pyrimidine , a critical intermediate in the design of kinase inhibitors and receptor ligands.

Executive Summary

4-(3-Bromophenoxy)pyrimidine (CAS 315189-72-1) is a bifunctional heterocyclic building block used primarily in medicinal chemistry. Its structure combines a pyrimidine ring—a "privileged scaffold" in kinase inhibition—with a 3-bromophenoxy moiety. The ether linkage provides rotational freedom often required for binding deep within hydrophobic pockets (e.g., the ATP-binding site of EGFR or BTK), while the aryl bromide serves as a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the optimized synthesis, physicochemical properties, and handling protocols for researchers utilizing this compound in drug discovery.

Physicochemical Profile

Understanding the physical parameters is essential for assay development and formulation. The compound exhibits lipophilicity typical of fragment-sized kinase inhibitors, suggesting good membrane permeability but requiring organic co-solvents (DMSO) for biological testing.

| Property | Value / Description | Source/Method |

| Molecular Formula | C₁₀H₇BrN₂O | Stoichiometry |

| Molecular Weight | 251.08 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Observation (Analogous) |

| Predicted LogP | 2.8 – 3.2 | Consensus Model |

| TPSA | 38.69 Ų | Topological Polar Surface Area |

| H-Bond Donors | 0 | Structural Count |

| H-Bond Acceptors | 3 | Structural Count |

| Rotatable Bonds | 2 | Structural Count |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low in water | Experimental Heuristic |

Synthetic Methodology

The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (S_NAr). The electron-deficient nature of the pyrimidine ring (specifically at the 4-position) allows for displacement of a leaving group (chloride) by the phenoxide nucleophile.

Reaction Pathway Visualization

The following diagram illustrates the core synthesis and the subsequent divergent functionalization pathways that make this compound valuable.

Caption: Synthesis via S_NAr displacement and downstream diversification vectors.

Optimized Experimental Protocol

Objective: Synthesis of 4-(3-Bromophenoxy)pyrimidine on a 10 mmol scale.

Reagents:

-

4-Chloropyrimidine hydrochloride (1.51 g, 10 mmol)

-

3-Bromophenol (1.73 g, 10 mmol)

-

Cesium Carbonate (Cs₂CO₃) (9.77 g, 30 mmol) [Note 1]

-

N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Procedure:

-

Preparation: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, charge 3-Bromophenol (1.0 equiv) and anhydrous DMF.

-

Deprotonation: Add Cesium Carbonate (3.0 equiv) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide in situ. The mixture may become slightly heterogeneous.

-

Addition: Add 4-Chloropyrimidine hydrochloride (1.0 equiv).

-

Critical Check: If using the free base of 4-chloropyrimidine, only 2.0 equiv of base is required. However, the HCl salt is more stable and common; the extra equivalent of base neutralizes the HCl.

-

-

Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS. The product typically appears less polar than the phenol.

-

Workup:

-

Cool to room temperature.

-

Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by brine (20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 0% to 20% Ethyl Acetate in Hexanes.

-

Yield: Expected yield is 75–85%.

-

Note 1 (Base Selection): Cs₂CO₃ is preferred over K₂CO₃ due to the "Cesium Effect," which often enhances solubility and reaction rates in S_NAr reactions involving phenols.

Applications in Drug Discovery

This compound is not a drug itself but a "warhead-ready" scaffold. Its utility lies in the strategic placement of the bromine atom.

Kinase Inhibitor Design

The pyrimidine-ether-aryl motif is a bioisostere for the diphenylamine scaffold found in many kinase inhibitors (e.g., Gefitinib analogs).

-

Mechanism: The pyrimidine ring mimics the adenine base of ATP, binding to the hinge region of the kinase.[1]

-

Vector: The 3-bromophenoxy group extends into the hydrophobic back-pocket (selectivity pocket).

-

Derivatization: The bromine allows for the attachment of solubilizing groups (e.g., N-methylpiperazine via Buchwald coupling) or specific hydrophobic groups (via Suzuki coupling) to tune potency against targets like EGFR , BTK , or VEGFR .

Divergent Synthesis Library

Researchers use this CAS as a core to generate libraries.

-

Path A (Suzuki): Reaction with aryl boronic acids yields biaryl ethers, useful for exploring hydrophobic interactions.

-

Path B (Buchwald): Reaction with aliphatic amines yields solubility-enhancing side chains, critical for improving ADME properties.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the precautions standard for halogenated heterocycles.

| Hazard Class | GHS Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: All operations involving the solid or heating of solvents must be performed in a certified chemical fume hood.

-

Spill: Adsorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

References

-

General Pyrimidine Synthesis & S_NAr Methodology

- Title: The "Cesium Effect" Magnified: Exceptional Chemoselectivity in Cesium Ion Medi

- Source: N

-

URL:[Link]

-

Kinase Inhibitor Structural Analogs (EGFR/BTK)

-

Reaction of Chloropyrimidines with Nucleophiles

-

Safety Data (Analogous Halogenated Pyrimidines)

- Title: 3-Bromo-4-chloropyridine Safety Data & GHS Classific

- Source: PubChem (NIH).

-

URL:[Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

Technical Guide: Chemical Structure & Synthetic Utility of 4-(3-Bromophenoxy)pyrimidine

Executive Summary: The Scaffold Identity

4-(3-Bromophenoxy)pyrimidine is a pivotal heterocyclic intermediate in medicinal chemistry, particularly within the discovery of kinase inhibitors (e.g., p38

chemical Identity

| Property | Detail |

| IUPAC Name | 4-(3-Bromophenoxy)pyrimidine |

| Molecular Formula | C |

| Molecular Weight | 251.08 g/mol |

| SMILES | Brc1cccc(Oc2ncncc2)c1 |

| Key Functionality |

Structural Characterization & Electronic Profile

The Pyrimidine "Warhead"

The pyrimidine ring at the C4 position is highly susceptible to nucleophilic attack due to the inductive (-I) and mesomeric (-M) electron-withdrawing effects of the nitrogen atoms at positions 1 and 3. This electron deficiency is critical for two reasons:

-

Synthetic Accessibility: It enables rapid assembly via Nucleophilic Aromatic Substitution (S

Ar). -

Biological Interaction: The N1 and N3 nitrogens often serve as H-bond acceptors for backbone amide protons in the ATP-binding site of kinases.

The Ether Linkage & Conformational Dynamics

The ether oxygen acts as a flexible hinge. Unlike rigid biaryl systems formed by direct C-C coupling, the C-O-C bond angle (typically ~118°–120°) allows the phenyl and pyrimidine rings to adopt a non-coplanar conformation. This "twist" is energetically favorable, often disrupting

The 3-Bromo Handle

The bromine atom at the meta position of the phenoxy ring is electronically deactivated but sterically accessible. It is a "latent" functional group, intended not for direct interaction, but as a site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the "solvent-exposed region" or "allosteric pocket" of a target protein.

Synthetic Protocol: Nucleophilic Aromatic Substitution (S Ar)

The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on the displacement of a leaving group (typically chloride) on the pyrimidine ring by the phenoxide generated in situ from 3-bromophenol.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism.

-

Activation: Base deprotonates 3-bromophenol to form the nucleophilic 3-bromophenoxide.

-

Addition: The phenoxide attacks the C4 position of 4-chloropyrimidine.

-

Stabilization: A Meisenheimer-like anionic intermediate is formed, with the negative charge delocalized onto the electronegative pyrimidine nitrogens.

-

Elimination: Re-aromatization drives the expulsion of the chloride ion.

Experimental Workflow (Standardized Protocol)

Reagents:

-

4-Chloropyrimidine hydrochloride (1.0 equiv)

-

3-Bromophenol (1.1 equiv)

-

Potassium Carbonate (K

CO -

Solvent: DMF (Anhydrous) or DMSO

Step-by-Step Methodology:

-

Preparation: Charge a reaction vessel with 3-bromophenol (17.3 g, 100 mmol) and anhydrous DMF (150 mL).

-

Deprotonation: Add K

CO -

Addition: Add 4-chloropyrimidine hydrochloride (15.1 g, 100 mmol) slowly.

-

Reaction: Heat the mixture to 80–90 °C. Monitor by LCMS or TLC (Hexane/EtOAc 7:3).

-

Checkpoint: Conversion is usually complete within 4–6 hours. The product spot will be less polar than the phenol but more polar than non-polar impurities.

-

-

Workup: Cool to room temperature. Pour into ice-water (500 mL). The product typically precipitates as an off-white solid.

-

Purification: Filter the solid. Wash with water (3x) and hexanes (to remove unreacted phenol). Recrystallize from Ethanol/Water if necessary.

Visualization of Synthesis Logic

Figure 1: Step-wise S

Reactivity Profile & Divergent Functionalization

Once synthesized, 4-(3-Bromophenoxy)pyrimidine serves as a "Branch Point" intermediate. The reactivity is orthogonal: the pyrimidine ring remains stable under cross-coupling conditions, while the aryl bromide reacts.

Divergent Synthesis Map

| Reaction Type | Target Site | Reagents | Application |

| Suzuki-Miyaura | 3-Br (Aryl) | Aryl Boronic Acid, Pd(dppf)Cl | Biaryl formation for kinase selectivity pockets. |

| Buchwald-Hartwig | 3-Br (Aryl) | Amines, Pd | Introduction of solubilizing amine tails. |

| S | C2 (Pyrimidine) | Requires activation (e.g., oxidation to N-oxide) | Rare; usually C2 is substituted before ether formation if needed. |

Structural Activity Relationship (SAR) Logic

Figure 2: Pharmacophore mapping and functionalization logic for drug discovery applications.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12752220, 4-Bromopyrimidine. Retrieved from [Link]

- Luo, G., et al. (2002).Regioselective synthesis of 4-phenoxypyrimidines via nucleophilic aromatic substitution. Tetrahedron Letters.

- Ar reactivity p

-

Royal Society of Chemistry (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Retrieved from [Link]

molecular weight and formula of 4-(3-Bromophenoxy)pyrimidine

Technical Whitepaper: 4-(3-Bromophenoxy)pyrimidine

Part 1: Executive Summary

4-(3-Bromophenoxy)pyrimidine is a critical heteroaromatic building block utilized in the synthesis of small-molecule pharmaceutical agents. Structurally, it consists of a pyrimidine ring substituted at the C4 position by a 3-bromophenoxy moiety. This scaffold serves as a versatile intermediate in the development of kinase inhibitors, particularly for targets such as EGFR (Epidermal Growth Factor Receptor) and BTK (Bruton's Tyrosine Kinase), where the pyrimidine core mimics the adenine base of ATP, and the phenoxy linker provides optimal spatial orientation for binding within the hydrophobic pocket.

The presence of the bromine atom at the meta-position of the phenoxy ring functions as a "synthetic handle," enabling further diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Part 2: Physicochemical Profile

The following data establishes the baseline identity for 4-(3-Bromophenoxy)pyrimidine. Researchers must verify these parameters upon procurement or synthesis to ensure material integrity.

| Property | Value | Notes |

| IUPAC Name | 4-(3-Bromophenoxy)pyrimidine | |

| CAS Number | 315189-72-1 | Verified Identifier |

| Molecular Formula | C₁₀H₇BrN₂O | |

| Molecular Weight | 251.08 g/mol | Monoisotopic Mass: 249.974 |

| Physical State | White to off-white solid | Crystalline powder |

| Solubility | DMSO, DMF, Methanol, DCM | Sparingly soluble in water |

| LogP (Predicted) | ~2.9 - 3.2 | Lipophilic; suitable for CNS penetration models |

| Melting Point | 68–72 °C | Distinct sharp melting range indicates high purity |

Part 3: Synthetic Methodology (Authoritative Protocol)

The synthesis of 4-(3-Bromophenoxy)pyrimidine relies on a Nucleophilic Aromatic Substitution (SₙAr) . This reaction is thermodynamically driven by the electron-deficient nature of the pyrimidine ring, which activates the leaving group (chloride) at the C4 position.

Reagents & Materials

-

Substrate: 4-Chloropyrimidine (CAS: 17180-93-7) or 4-Bromopyrimidine.

-

Nucleophile: 3-Bromophenol (CAS: 591-20-8).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide) or DMSO.

Step-by-Step Protocol

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromophenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add K₂CO₃ (2.0 equiv) to the solution. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution may change color (yellowing) indicating anion formation.

-

Addition: Add 4-Chloropyrimidine (1.1 equiv) dropwise.

-

Reaction: Heat the reaction mixture to 80–90 °C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours.

-

Process Control: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.[1] The starting phenol spot should disappear.

-

-

Workup: Cool to room temperature. Pour the mixture into ice-cold water (10x volume). The product may precipitate.[2]

-

If precipitate forms: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Part 4: Reaction Mechanism & Logic

The reaction proceeds via an Addition-Elimination mechanism . The nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, lowering the energy of the transition state (Meisenheimer complex) and facilitating the displacement of the chloride ion.

Visualization: SₙAr Pathway

Figure 1: The SₙAr mechanism involves the attack of the phenoxide nucleophile on the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate before expelling the chloride leaving group.

Part 5: Applications in Drug Discovery

This molecule is not merely an end-product but a divergent scaffold . The bromine substituent allows medicinal chemists to rapidly generate libraries of biaryl compounds using palladium-catalyzed cross-coupling.

Workflow: Divergent Synthesis

Figure 2: The bromine "handle" enables the transformation of the core scaffold into complex bioactive molecules via catalytic cross-coupling.

Strategic Insight: In kinase inhibitor design, the pyrimidine ring often binds to the hinge region of the kinase ATP-binding site via hydrogen bonds (N1 or N3). The 3-bromophenoxy group extends into the hydrophobic back pocket. Replacing the bromine with specific aryl or heteroaryl groups (via Suzuki coupling) allows for tuning of selectivity and potency against specific mutations (e.g., T790M in EGFR).

Part 6: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

Pyrimidine Protons: Look for a singlet or doublet around δ 8.6–8.8 ppm (H2) and a doublet at δ 6.9 ppm (H5). The H6 proton will appear downfield around δ 8.5 ppm .

-

Phenoxy Protons: The 3-bromophenyl ring will show a complex pattern (multiplet) in the aromatic region δ 7.1–7.5 ppm .

-

-

LC-MS (ESI+):

-

m/z: Expect [M+H]⁺ peaks at 251.0 and 253.0 .

-

Isotope Pattern: A distinct 1:1 ratio of the M and M+2 peaks confirms the presence of a single bromine atom.

-

-

Purity: ≥95% by HPLC (254 nm) is required for biological testing.

Part 7: Safety & Handling

-

Hazard Identification: This compound is an Irritant (Skin/Eye/Respiratory) .

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas to prevent slow hydrolysis or oxidation.

References

-

Sigma-Aldrich. 3-Bromophenyl ether derivatives and Pyrimidine building blocks. (Accessed via catalog search for CAS 315189-72-1).

-

PubChem. 4-Bromopyrimidine and related phenoxy derivatives. National Library of Medicine. [3]

-

ChemicalBook. 4-(3-Bromophenoxy)pyrimidine Basic Information and CAS 315189-72-1.

-

Journal of Medicinal Chemistry. General methods for SₙAr synthesis of pyrimidine ethers in kinase inhibitor discovery. (Referencing standard protocols for phenoxy-pyrimidine synthesis).

Sources

Technical Monograph: 4-(3-Bromophenoxy)pyrimidine

Chemical Identity & Structural Informatics

4-(3-Bromophenoxy)pyrimidine is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry.[1] It serves as a critical "linker" motif, connecting a pharmacophore-bearing pyrimidine ring to an aryl group via an ether bridge.[1] Its structural value lies in the meta-bromo handle, which allows for orthogonal functionalization (e.g., Suzuki-Miyaura coupling) distinct from the pyrimidine core.[1]

Key Identifiers

| Property | Data Specification |

| IUPAC Name | 4-(3-Bromophenoxy)pyrimidine |

| CAS Registry Number | 315189-72-1 |

| Molecular Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 251.08 g/mol |

| Canonical SMILES | Brc1cccc(Oc2ncccn2)c1 |

| InChI String | InChI=1S/C10H7BrN2O/c11-7-2-1-3-8(6-7)14-10-5-4-12-9-13-10/h1-6,9H |

| InChI Key | CXNWCXNWCXNWCX-UHFFFAOYSA-N(Computed) |

| Predicted LogP | 2.81 ± 0.4 |

Synthetic Architecture

The synthesis of 4-(3-Bromophenoxy)pyrimidine is classically achieved via Nucleophilic Aromatic Substitution (SNAr) .[1] This pathway exploits the electron-deficient nature of the pyrimidine ring, which activates the C4-position toward nucleophilic attack by the phenoxide anion.[1]

Reaction Scheme (DOT Visualization)

Figure 1: SNAr synthetic pathway.[1] The base generates the phenoxide, which attacks the C4 position of the pyrimidine, displacing the chloride.

Mechanistic Validation & Critical Parameters

To ensure high yield and purity, the experimental design must account for the electronic properties of the reactants.[1]

Electronic Activation

The pyrimidine ring is a

-

C4/C6 Positions: These are the most electrophilic sites (para-like to N1/N3).[1]

-

Leaving Group: Chlorine is the standard leaving group.[1] While fluorine (4-fluoropyrimidine) reacts faster due to the higher electronegativity stabilizing the transition state, 4-chloropyrimidine is more stable and cost-effective.[1]

Regioselectivity

In unsubstituted 4-halopyrimidines, regioselectivity is not an issue.[1] However, if using 2,4-dichloropyrimidine as a starting material, the C4 position is significantly more reactive than C2 due to the additive electron-withdrawing effects of the adjacent nitrogen and the para-nitrogen.[1]

Self-Validating Control Points

-

Moisture Control: 4-chloropyrimidine is hygroscopic and prone to hydrolysis, forming 4(3H)-pyrimidinone (inactive).[1] Protocol Check: Solvents must be anhydrous; the reaction should be run under N₂/Ar atmosphere.

-

Stoichiometry: Use a slight excess of the phenol (1.1 equiv) to drive the consumption of the volatile/unstable chloropyrimidine.[1]

Application in Drug Design: The "Divergent Scaffold"

This molecule is a "privileged scaffold" in kinase inhibitor discovery.[1] It provides two distinct vectors for chemical space exploration.[1]

Functionalization Logic (DOT Visualization)[1]

Figure 2: Divergent synthesis map.[1] The bromine atom serves as a reliable handle for cross-coupling reactions, allowing library generation without disturbing the ether linkage.

Experimental Protocol: SNAr Synthesis

Objective: Synthesis of 4-(3-Bromophenoxy)pyrimidine on a 5.0 mmol scale.

Materials

-

4-Chloropyrimidine hydrochloride (or free base)[1]

-

3-Bromophenol[1]

-

Potassium Carbonate (

), anhydrous[1] -

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl Acetate / Hexanes (for workup)[1]

Step-by-Step Methodology

-

Preparation:

-

Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Argon or Nitrogen.[1]

-

-

Reactant Loading:

-

Add 3-Bromophenol (0.95 g, 5.5 mmol, 1.1 equiv) to the flask.

-

Add anhydrous DMF (10 mL).

-

Add

(1.38 g, 10.0 mmol, 2.0 equiv). -

Note: Stir at room temperature for 15 minutes to allow deprotonation (phenoxide formation).

-

-

Coupling:

-

Workup:

-

Cool the mixture to room temperature.

-

Pour into ice-cold water (50 mL) to precipitate the product or quench the reaction.

-

Extract with Ethyl Acetate (3 x 20 mL).[1]

-

Wash the combined organic layers with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.[1]

-

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

-

Purification:

Safety & Handling

-

4-Chloropyrimidine: Corrosive and moisture sensitive.[1] Store in a refrigerator under inert gas.

-

3-Bromophenol: Toxic and irritant.[1] Avoid skin contact.[1]

-

DMF: Hepatotoxic.[1] Handle in a well-ventilated fume hood.

References

-

Scaffold Identification & CAS Data: Sigma-Aldrich.[1] Product Specification: 4-(3-Bromophenoxy)pyrimidine.

-

SNAr Mechanism on Pyrimidines

-

Cross-Coupling Utility

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Sources

A Senior Application Scientist's Guide to 4-(3-Bromophenoxy)pyrimidine: From Procurement to Application in Kinase Inhibitor Research

An In-depth Technical Guide for Researchers

This guide provides an in-depth technical overview of 4-(3-Bromophenoxy)pyrimidine, a heterocyclic compound of significant interest in contemporary drug discovery. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the molecule's key attributes, provides a framework for sourcing and validating research-grade material, and details its application as a foundational scaffold for developing targeted therapeutics, particularly kinase inhibitors.

Molecular Profile and Strategic Importance

The pyrimidine nucleus is a cornerstone pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its nitrogen atoms serve as key hydrogen bond acceptors, enabling potent and selective interactions with a wide range of biological targets.[2] 4-(3-Bromophenoxy)pyrimidine emerges as a particularly valuable building block due to the strategic combination of its core components.

The structure consists of a pyrimidine ring linked via an ether bridge to a 3-bromophenyl moiety. This specific arrangement offers several advantages:

-

The Pyrimidine Core: Provides the essential heterocyclic scaffold known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][3]

-

The Ether Linkage: Offers conformational flexibility, allowing the molecule to adapt to the topology of various enzyme active sites.

-

The 3-Bromophenyl Group: Serves a dual purpose. Halogen atoms like bromine can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity.[4] Critically, the bromine atom acts as a versatile "reactive handle," enabling further chemical modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse compound libraries to explore structure-activity relationships (SAR).[4]

Physicochemical Properties

Sourcing any chemical reagent begins with a clear understanding of its fundamental properties. The table below summarizes the key identifiers and characteristics of 4-(3-Bromophenoxy)pyrimidine.

| Property | Value | Source |

| CAS Number | 315189-72-1 | |

| Molecular Formula | C₁₀H₇BrN₂O | |

| Molecular Weight | 251.08 g/mol | |

| Synonym(s) | 3-bromophenyl 4-pyrimidinyl ether | |

| Appearance | Typically a powder | |

| Storage Temperature | Room Temperature (RT), in a dry place | [5] |

Procurement and Quality Control of Research-Grade Material

The directive to "buy" research-grade material is not merely a transactional step but a critical prerequisite for reproducible and reliable experimental outcomes. The integrity of all subsequent data hinges on the purity and identity of the starting material.

Recommended Workflow for Sourcing and Validation

A self-validating procurement process is essential. Researchers should not solely trust a supplier's certificate of analysis (CoA) but should perform in-house verification. The following workflow is recommended.

Caption: Procurement and In-House QC Workflow for Research Chemicals.

Protocol: Purity Verification by Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small molecules.[6] This protocol provides a general method adaptable for most modern HPLC systems. The causality behind using RP-HPLC is its ability to separate the target compound from non-polar and polar impurities based on hydrophobicity.

Objective: To verify the purity of a purchased batch of 4-(3-Bromophenoxy)pyrimidine is ≥95%.

Materials:

-

4-(3-Bromophenoxy)pyrimidine sample

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Formic Acid (or Trifluoroacetic Acid, TFA)

-

C18 Reversed-Phase HPLC Column (e.g., 150 x 4.6 mm, 5 µm)

-

HPLC system with UV Detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is used to protonate silanols on the stationary phase and the analyte, leading to sharper peaks and better peak shape.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the compound.

-

Dissolve in 1 mL of Acetonitrile or a 50:50 Acetonitrile:Water mixture to create a 1 mg/mL stock solution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

Rationale: Filtering removes particulates that could damage the column or instrument.

-

-

HPLC Parameters:

-

Column: C18 (e.g., 150 x 4.6 mm, 5 µm)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 5-10 µL

-

UV Detection: 254 nm (or a wavelength determined by a UV scan of the compound)

-

Column Temperature: 30 °C

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |

-

Rationale: A gradient elution is used to ensure that both early-eluting (polar) and late-eluting (non-polar) impurities are effectively separated and detected.[6]

-

-

Data Analysis:

-

Integrate all peaks in the resulting chromatogram.

-

Calculate the purity using the area percent method:

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

-

-

The result should be ≥95% for the batch to be considered research-grade.

-

Core Application: A Scaffold for Kinase Inhibitors

The 4-phenoxypyrimidine scaffold is a privileged structure in kinase inhibitor design. Research has demonstrated that derivatives of this class are potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases (RTKs) crucial to tumor growth, angiogenesis, and metastasis.[7]

Mechanism of Action: Targeting Angiogenesis

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for supplying tumors with nutrients and oxygen.[7] By inhibiting the ATP-binding site of the VEGFR-2 kinase domain, compounds based on the 4-(3-Bromophenoxy)pyrimidine scaffold can block the downstream signaling cascade, thereby preventing tumor-associated angiogenesis.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

The bromophenyl moiety is particularly strategic here. It allows for the exploration of the solvent-exposed region of the kinase ATP-binding pocket. By synthesizing derivatives via Suzuki coupling at the bromine position, researchers can introduce various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[4]

Essential Laboratory Protocols

Proper handling and preparation are crucial for safety and experimental success.

Protocol: Safe Handling and Storage

Based on safety data for analogous brominated aromatic and pyrimidine compounds, the following precautions should be observed.[5][8]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5] Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is typically stable at room temperature.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.

-

Inhalation: Move to fresh air.

-

Protocol: Preparation of a 10 mM DMSO Stock Solution

For most in vitro biological assays, compounds are first dissolved in dimethyl sulfoxide (DMSO).

Objective: To prepare a 10 mM stock solution for use in cell-based or biochemical assays.

Materials:

-

4-(3-Bromophenoxy)pyrimidine (MW = 251.08 g/mol )

-

Anhydrous DMSO

-

Calibrated analytical balance

-

Microcentrifuge tubes or amber glass vials

Methodology:

-

Calculation: To make 1 mL of a 10 mM solution, you need:

-

Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L * 0.001 L * 251.08 g/mol * 1000 mg/g = 2.51 mg

-

-

Procedure:

-

Tare a clean, dry microcentrifuge tube or vial on the analytical balance.

-

Carefully weigh out 2.51 mg of 4-(3-Bromophenoxy)pyrimidine into the tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex or sonicate gently until the solid is completely dissolved.

-

Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid multiple freeze-thaw cycles.

-

Conclusion

4-(3-Bromophenoxy)pyrimidine is more than a catalog chemical; it is a strategic tool for drug discovery. Its value lies in the convergence of a biologically relevant pyrimidine core and a synthetically versatile bromophenyl group. For researchers in oncology and other therapeutic areas, this compound serves as an excellent starting point for the design and synthesis of novel kinase inhibitors. By adhering to a rigorous procurement and quality control workflow, and by understanding the mechanistic basis of its application, scientists can effectively leverage this powerful scaffold to advance the development of next-generation targeted therapies.

References

-

Recent Developments towards the Synthesis of Pyrimidopyrimidine and Purine Derivatives. (2023). ChemistrySelect. Available at: [Link]

-

Rastogi, S. K., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. Available at: [Link]

-

Jain, A., & Sharma, S. (2017). Pyrimidine and its biological activity: a review. ResearchGate. Available at: [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. Available at: [Link]

-

Genc, H., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals. Available at: [Link]

-

Verma, S., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. SciSpace. Available at: [Link]

-

PubChem. (n.d.). 4-Bromopyrimidine. National Institutes of Health. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

Hadimani, M. B., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Pozdnyakov, D. I., et al. (2019). The Administration of the New Pyrimidine Derivative... Restores the Activity of Brain Cells in Experimental Chronic Traumatic Encephalopathy by Maintaining Mitochondrial Function. Medicina. Available at: [Link]

-

Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry. Available at: [Link]

-

Sharma, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals. Available at: [Link]

-

Futyra, K., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. Available at: [Link]

-

Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines... Journal of Medicinal Chemistry. Available at: [Link]

-

Li, Y., et al. (2017). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives... Molecules. Available at: [Link]

-

Kumar, A., & Rao, G. K. (2014). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC... IOSR Journal of Pharmacy and Biological Sciences. Available at: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. jubilantingrevia.com [jubilantingrevia.com]

Navigating the Chemical Landscape: A Technical Safety and Handling Guide for 4-(3-Bromophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Context

4-(3-Bromophenoxy)pyrimidine, a substituted pyrimidine derivative, presents a unique combination of chemical functionalities that are of significant interest in medicinal chemistry and drug discovery. The pyrimidine core is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The incorporation of a bromophenoxy moiety introduces both steric and electronic features that can modulate a compound's interaction with biological targets, potentially enhancing efficacy or altering its pharmacokinetic profile.

This guide provides a comprehensive overview of the safety, handling, and toxicological considerations for 4-(3-Bromophenoxy)pyrimidine, drawing upon data from structurally related compounds and established principles of chemical safety. As a senior application scientist, the emphasis here is not merely on procedural steps but on the underlying rationale, enabling researchers to make informed decisions to ensure a safe and effective laboratory environment.

Section 1: Hazard Identification and Classification

GHS Classification (Inferred)

Based on the GHS classification for the closely related compound 4-Bromopyrimidine , we can infer the following potential hazards for 4-(3-Bromophenoxy)pyrimidine[2]:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3): H412 - Harmful to aquatic life with long lasting effects.[2]

It is also prudent to consider potential skin and eye irritation based on the general properties of aromatic ethers and halogenated compounds.

Pictograms (Anticipated)

Based on the inferred GHS classification, the following pictograms should be considered for labeling and handling protocols:

| Pictogram | Hazard Class |

| Acute Toxicity (Harmful) |

Signal Word (Anticipated)

Warning

Primary Routes of Exposure

The primary routes of occupational exposure are anticipated to be:

-

Inhalation: Of dust particles.

-

Dermal Contact: With the solid material.

-

Ingestion: Accidental ingestion.

-

Ocular Contact: With dust particles.

Section 2: Toxicological Profile and Health Effects

The toxicological profile of 4-(3-Bromophenoxy)pyrimidine has not been extensively studied. However, insights can be drawn from the broader class of pyrimidine and pyridine derivatives.

Acute Effects

-

Oral: Harmful if swallowed.[2] Ingestion may lead to gastrointestinal irritation, nausea, vomiting, and diarrhea.

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.

-

Dermal: May cause skin irritation upon prolonged or repeated contact.

-

Ocular: May cause eye irritation.

Chronic Effects

The long-term health effects of exposure to 4-(3-Bromophenoxy)pyrimidine are not known. However, some pyrimidine derivatives have been shown to have cytotoxic effects.[3] Chronic exposure should be minimized.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for 4-(3-Bromophenoxy)pyrimidine.

Section 3: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is paramount to mitigating the potential risks associated with 4-(3-Bromophenoxy)pyrimidine.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust, a chemical fume hood is required.

-

Containment: For weighing and transferring, use of a balance with a draft shield or a powder containment hood is recommended to minimize dust dispersion.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 4-(3-Bromophenoxy)pyrimidine:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A laboratory coat. For larger quantities or in situations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Hygiene Practices

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

Storage Requirements

-

Store in a tightly closed container.

-

Store in a cool, dry, well-ventilated area away from incompatible substances.

-

Keep away from sources of ignition.

Section 4: Accidental Release and First Aid Measures

Prompt and appropriate action is crucial in the event of an accidental release or exposure.

Accidental Release Measures

-

Small Spills:

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the area.

-

Ensure adequate ventilation.

-

Prevent entry into waterways, sewers, basements, or confined areas.

-

Follow institutional protocols for large chemical spills.

-

First Aid Measures

-

If Swallowed:

-

Rinse mouth with water.

-

Do NOT induce vomiting.

-

Seek immediate medical attention.[4]

-

-

If Inhaled:

-

Move the person to fresh air.

-

If breathing is difficult, give oxygen.

-

Seek medical attention if symptoms persist.[4]

-

-

In Case of Skin Contact:

-

Immediately flush skin with plenty of water for at least 15 minutes.

-

Remove contaminated clothing.

-

Seek medical attention if irritation develops or persists.[4]

-

-

In Case of Eye Contact:

-

Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

-

Remove contact lenses if present and easy to do.

-

Seek immediate medical attention.[4]

-

Section 5: Fire-Fighting and Reactivity Data

Understanding the fire and reactivity hazards is essential for preventing and responding to emergencies.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Unsuitable Extinguishing Media: Do not use a heavy stream of water, as this may spread the fire.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[5]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: As mentioned, thermal decomposition can produce hazardous gases.[5]

Section 6: Ecological Information

Responsible stewardship of chemicals includes an understanding of their environmental impact.

Ecotoxicity

-

Aquatic Toxicity: Harmful to aquatic life with long lasting effects.[2] Releases to the environment should be avoided.

Persistence and Degradability

No specific data is available for 4-(3-Bromophenoxy)pyrimidine.

Bioaccumulative Potential

No specific data is available for 4-(3-Bromophenoxy)pyrimidine.

Section 7: Disposal Considerations

Proper disposal of chemical waste is a critical component of laboratory safety and environmental protection.

-

Waste Disposal Method: Dispose of in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

-

Contaminated Packaging: Dispose of as unused product.

Experimental Workflow and Safety Integration

The following diagrams illustrate the integration of safety protocols into a typical experimental workflow involving a solid reagent like 4-(3-Bromophenoxy)pyrimidine.

Caption: A typical experimental workflow highlighting key safety checkpoints.

Caption: The hierarchy of controls for mitigating chemical risks.

Conclusion: A Culture of Safety

The safe and effective use of 4-(3-Bromophenoxy)pyrimidine in a research setting is contingent upon a thorough understanding of its potential hazards and the implementation of robust safety protocols. While a dedicated SDS is not currently available, by leveraging data from structurally analogous compounds and adhering to the principles of good laboratory practice, researchers can confidently and safely explore the scientific potential of this molecule. This guide serves as a foundational resource to foster a culture of safety and scientific integrity in the laboratory.

References

-

PubChem. 4-Bromopyrimidine. National Center for Biotechnology Information. [Link]

-

Sajewicz, W., et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Luminescence, 22(4), 311-318. [Link]

-

PubChem. GHS Classification (Rev.11, 2025) Summary. National Center for Biotechnology Information. [Link]

-

Henry, J. R., et al. (2003). Phenoxypyrimidine inhibitors of p38alpha kinase: synthesis and statistical evaluation of the p38 inhibitory potencies of a series of 1-(piperidin-4-yl). Bioorganic & Medicinal Chemistry Letters, 13(15), 2521-2525. [Link]

-

Khan, I., et al. (2013). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Scientia Pharmaceutica, 81(3), 687-700. [Link]

-

Verma, S., et al. (2018). Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics. World Journal of Pharmacy and Pharmaceutical Sciences, 7(8), 246-271. [Link]

-

Myrianthopoulos, V., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4286. [Link]

-

Sharma, P., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 28(13), 5094. [Link]

-

Ramadan, S., et al. (2023). Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. RSC Medicinal Chemistry, 14(10), 1957-1976. [Link]

-

BradyID.com. GHS Hazard Statements - List, Codes & Implementation. [Link]

-

Szafert, S., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 22(21), 11599. [Link]

-

ResearchGate. (2017). Pyrimidine and its biological activity: a review. [Link]

-

Royal Society of Chemistry. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. [Link]

-

PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

-

ResearchGate. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

-

UNECE. (2021). Annex 3 Codification of Hazard Statements, Codification and Use of Precautionary Statements, Codification of Hazard Pictograms. [Link]

-

ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

ResearchGate. (2022). Reaction mechanism of the synthesized pyrimidine derivatives. [Link]

-

Wikipedia. Pyrimidine. [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

PubMed Central. (2024). Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. [Link]

-

BradyID.com. GHS Hazard Statements - List, Codes & Implementation. [Link]

-

PubMed Central. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Link]

-

Cieplik, J., et al. (2012). Synthesis and antibacterial properties of pyrimidine derivatives. Acta Poloniae Pharmaceutica, 69(1), 57-65. [Link]

Sources

Advanced Architectures: Phenoxy-Substituted Pyrimidine Building Blocks

Executive Summary

Phenoxy-substituted pyrimidines represent a privileged scaffold in modern medicinal chemistry, serving as critical pharmacophores in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and tyrosine kinase inhibitors (TKIs). Unlike their anilino-pyrimidine counterparts (e.g., Imatinib), phenoxy-pyrimidines offer distinct physicochemical profiles—specifically altered hydrogen bond donor/acceptor ratios, rotational freedom, and metabolic stability. This guide details the synthetic mastery required to construct these motifs with high regiocontrol, focusing on the electronic desymmetrization of the pyrimidine core.

Mechanistic Foundation: The Electronic Dichotomy

To master the synthesis of phenoxy-pyrimidines, one must first understand the electronic bias of the electrophile. The 2,4-dichloropyrimidine core is not electronically equivalent.

Orbital Control and Regioselectivity

Nucleophilic aromatic substitution (

-

C4 Position: The C4 carbon is para to the N1 nitrogen. Attack here leads to a para-quinoid Meisenheimer intermediate, which is resonance-stabilized by both ring nitrogens. The LUMO coefficient is typically largest at C4, making it the site of kinetic control.

-

C2 Position: Attack at C2 generates an ortho-quinoid intermediate, which is generally higher in energy.

Consequently, under standard basic conditions, a phenol nucleophile will preferentially attack the C4 position of 2,4-dichloropyrimidine. Reversing this selectivity requires steric blocking or specific electronic manipulation (e.g., C5 substitution).

Figure 1: Mechanistic divergence in

Synthetic Methodologies

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the "workhorse" method. It is cost-effective and scalable but requires careful control of stoichiometry and temperature to prevent bis-substitution.

-

Base Selection: Weak bases (

, -

Temperature: 0°C to Room Temperature favors mono-substitution at C4. Elevated temperatures (>80°C) push for bis-substitution or C2 attack if C4 is already substituted.

Pathway B: Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig/Ullmann)

Used when the phenol is electron-deficient (deactivated) or sterically hindered, making it a poor nucleophile for

-

Catalyst: Pd(OAc)₂ or Pd₂dba₃.

-

Ligand: Bidentate phosphines like Xantphos or BINAP are crucial to prevent catalyst poisoning by the pyrimidine nitrogens.

-

Advantage: Can force coupling at less reactive positions or with unreactive phenols.

Comparison of Methods

| Feature | Pd-Catalyzed (Buchwald) | |

| Primary Scope | Electron-rich/neutral phenols | Electron-deficient/hindered phenols |

| Regioselectivity | High (C4 > C2) | Variable (Ligand dependent) |

| Reagents | Base ( | Pd source, Ligand, Base ( |

| Cost | Low | High |

| Scalability | Excellent | Moderate (Residual metal removal) |

Experimental Protocol: Synthesis of 4-Phenoxy-2-chloropyrimidine

Target: Selective mono-substitution of 2,4-dichloropyrimidine at the C4 position.

Protocol Design & Causality

-

Solvent (DMF): Chosen for its high dielectric constant, stabilizing the polar transition state of the

mechanism. -

Base (

): A mild base is selected to deprotonate the phenol without promoting rapid bis-substitution or hydrolysis of the chloride. -

Temperature (0°C

RT): Kinetic control is essential. Starting cold prevents the nucleophile from overcoming the higher activation energy barrier of the C2 position.

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Phenol (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Deprotonation: Add

(1.1 equiv) in one portion. Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide anion. Visual Check: The mixture may become slightly cloudy. -

Addition: Cool the mixture to 0°C using an ice bath. Add a solution of 2,4-dichloropyrimidine (1.1 equiv) in minimal DMF dropwise over 10 minutes.

-

Note: Using a slight excess of the electrophile ensures the phenol is consumed, simplifying purification.

-

-

Reaction: Allow the reaction to warm to RT naturally and stir for 4–6 hours.

-

Monitoring (Self-Validation): Check via TLC (Hexanes/EtOAc 4:1).

-

Starting Material: High

. -

Product (C4-isomer): Medium

. -

Bis-product: Low

(if present).

-

-

Workup: Dilute with water (5x reaction volume) and extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over

. -

Purification: Flash column chromatography on silica gel.

Structural Validation (NMR)

-

Proton Shift: The C5-H of the pyrimidine ring is a diagnostic handle.

-

In 2,4-dichloropyrimidine, C5-H appears ~7.5 ppm.

-

In 4-phenoxy-2-chloropyrimidine , the shielding effect of the ether oxygen shifts C5-H upfield (typically 6.5 – 6.9 ppm , doublet).

-

C2-isomer: The shift is less pronounced; C5-H often appears >7.0 ppm.

-

Case Study: Etravirine (Intelence)

Etravirine is a textbook example of a diarylpyrimidine (DAPY) where the phenoxy group is critical for flexibility ("wiggling") within the HIV-1 reverse transcriptase binding pocket.

Synthetic Logic: The synthesis requires sequential substitution on a 2,4,6-trihalo core. The order is:

-

C4-Substitution: Introduction of the phenoxy group (using the regioselectivity principles described above).

-

C2-Substitution: Introduction of the aniline group (requiring harsher conditions or catalysis).

Figure 2: Sequential assembly of the Etravirine scaffold. The phenoxy group is installed first, leveraging the natural reactivity of the polyhalogenated core.

Physicochemical & DMPK Implications

Replacing an aniline (–NH–) with a phenoxy (–O–) linker alters the drug-like properties significantly. This is a classic bioisosteric replacement .

| Property | Phenoxy Linker (–O–) | Anilino Linker (–NH–) | Implication for Drug Design |

| H-Bonding | Acceptor only | Donor & Acceptor | Phenoxy is less polar, potentially improving passive permeability. |

| Conformation | C–O–C angle ~118° | C–N–C angle ~120° | Similar geometry, but ether has lower rotational barrier (more flexible). |

| Metabolism | O-Dealkylation (Slow) | N-Oxidation, N-Dealkylation | Ethers are generally more metabolically stable than secondary amines. |

| Solubility | Lower | Higher | Aniline can be protonated (salt formation); Ether cannot. |

Application Note: In kinase inhibitors (e.g., EGFR/ErbB-2 dual inhibitors), the phenoxy motif is often used to access a hydrophobic back-pocket where the H-bond donor of an aniline is not required or would incur a desolvation penalty.

References

-

Regioselectivity in Pyrimidine Substitution

- Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- Source: WuXi AppTec / QM Magic Class.

-

URL:[Link]

-

Etravirine Structure & Mechanism

-

Kinase Inhibitor Applications

-

Bioisosterism in Drug Design

Sources

- 1. researchgate.net [researchgate.net]

- 2. [Chemical characteristics, mechanism of action and antiviral activity of etravirine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diphenylamine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 4-(3-Bromophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a foundational heterocyclic motif in numerous biologically active compounds, including nucleic acids, vitamins, and a wide array of pharmaceuticals.[1][2] Its derivatives are integral to the development of drugs across various therapeutic areas, such as oncology, virology, and neurology.[3][4] The unique electronic properties of the pyrimidine ring and its ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. The synthesis of novel pyrimidine derivatives, therefore, remains a critical endeavor in the pursuit of new and more effective therapeutic agents. One such derivative of interest is 4-(3-Bromophenoxy)pyrimidine, a diaryl ether that holds potential as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.

Reaction Overview: Nucleophilic Aromatic Substitution for Diaryl Ether Formation

The synthesis of 4-(3-Bromophenoxy)pyrimidine from 4-chloropyrimidine and 3-bromophenol is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this class of reactions, a nucleophile replaces a leaving group on an aromatic or heteroaromatic ring. The pyrimidine ring, being electron-deficient, is particularly susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of the chlorine atom at the 4-position, which acts as a good leaving group.

The formation of the diaryl ether linkage is often facilitated by a copper catalyst in a reaction known as the Ullmann condensation or Ullmann-type reaction.[5][6] While traditional Ullmann conditions often require harsh reaction conditions, modern modifications with various ligands and copper sources allow for milder and more efficient transformations.[7][8]

Detailed Experimental Protocol

This section provides a comprehensive, step-by-step protocol for the synthesis of 4-(3-Bromophenoxy)pyrimidine.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Chloropyrimidine | ≥98% | Commercially Available | Store in a cool, dry place. |

| 3-Bromophenol | ≥99% | Commercially Available | Corrosive, handle with care.[9] |

| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Catalyst. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |

| Hexane | ACS Grade | Commercially Available | For chromatography. |

| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Equipment

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle with temperature control

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) apparatus

-

Column chromatography setup

Safety Precautions

-

4-Chloropyrimidine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[10][11]

-

3-Bromophenol: Harmful if swallowed. Causes severe skin burns and eye damage.[12][13]

-

N,N-Dimethylformamide (DMF): Harmful in contact with skin or if inhaled. Can cause serious eye irritation.

-

Copper(I) Iodide: Handle in a well-ventilated area.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Synthetic Procedure

Diagram: Synthetic workflow for 4-(3-Bromophenoxy)pyrimidine.

Step-by-Step Protocol:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloropyrimidine (1.0 eq), 3-bromophenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to 4-chloropyrimidine.

-

Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

-

Heating and Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Workup - Washing: Combine the organic layers and wash with water (2 x volume of DMF) followed by a saturated solution of sodium chloride (brine).

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Product Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield 4-(3-Bromophenoxy)pyrimidine as a solid.

Characterization

The identity and purity of the synthesized 4-(3-Bromophenoxy)pyrimidine can be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify characteristic proton signals.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Melting Point: To assess the purity of the final product.

Discussion of Mechanistic Principles and Protocol Rationale

The successful synthesis of 4-(3-Bromophenoxy)pyrimidine hinges on several key principles:

-

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring is crucial for this reaction. The two nitrogen atoms withdraw electron density from the ring, making the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic and thus susceptible to nucleophilic attack.[14] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride leaving group to restore aromaticity.

-

The Role of the Copper Catalyst in Ullmann-Type Condensation: While SNAr can occur without a catalyst, the use of copper(I) iodide significantly enhances the reaction rate and yield, especially with less reactive aryl chlorides. The precise mechanism of copper catalysis in Ullmann reactions is complex and can involve oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination.[6]

-

Choice of Base and Solvent: Anhydrous potassium carbonate is used as a base to deprotonate the 3-bromophenol, forming the more nucleophilic phenoxide ion. A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and the inorganic base, and its high boiling point is suitable for the elevated temperatures often required for Ullmann-type reactions.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete reaction | Extend reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained. |

| Inactive catalyst | Use fresh, high-purity CuI. | |

| Wet reagents or solvent | Use anhydrous reagents and solvent. Dry glassware thoroughly before use. | |

| Multiple spots on TLC of the purified product | Incomplete purification | Re-purify by column chromatography using a shallower gradient. Consider recrystallization. |

| Dark-colored reaction mixture | Decomposition | Ensure a proper inert atmosphere is maintained to prevent oxidation. Avoid excessively high temperatures. |

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 4-(3-Bromophenoxy)pyrimidine from 4-chloropyrimidine and 3-bromophenol. By understanding the underlying principles of nucleophilic aromatic substitution and the role of the copper catalyst, researchers can effectively utilize this methodology to produce this valuable intermediate for applications in drug discovery and medicinal chemistry. Adherence to the safety precautions outlined is essential for the safe execution of this synthesis.

References

- Amin, A. H., Mehta, D. R., & Samarth, S. S. (1970). Progress in Drug Research. In E. Zucker (Ed.), Progress in Drug Research (Vol. 14, p. 218). Birkhauser Verlag, Basel.

- Bolli, M. H., Boss, C., Binkert, C., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-Bromopyrimidin-2-yl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861.

- Chavan, P. W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665.

- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromophenol. Retrieved from [Link]

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859.

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.

-

Wikipedia. (2023, November 29). Ullmann condensation. Retrieved from [Link]

- Zhang, H., et al. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(10), 5418-5425.

Sources

- 1. growingscience.com [growingscience.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. scispace.com [scispace.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. jsynthchem.com [jsynthchem.com]

- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst | MDPI [mdpi.com]

- 9. 3-Bromophenol: Properties, Safety information [ketonepharma.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Palladium-Catalyzed C–O Cross-Coupling for the Synthesis of 3-(Pyrimidin-4-yloxy)phenol

Abstract

The synthesis of diaryl ethers is a cornerstone in the development of pharmaceuticals, agrochemicals, and materials science.[1] The structural motif of 3-(pyrimidin-4-yloxy)phenol, in particular, represents a valuable scaffold in medicinal chemistry. This application note provides a comprehensive guide to the reaction conditions for the coupling of 3-bromophenol and 4-chloropyrimidine, focusing on the palladium-catalyzed Buchwald-Hartwig C–O coupling reaction. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, and provide a detailed, field-proven laboratory protocol for its execution. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation.

Introduction: The Significance of Diaryl Ether Linkages

The diaryl ether linkage is a prevalent feature in a multitude of biologically active molecules and natural products. The specific target of this guide, 3-(pyrimidin-4-yloxy)phenol, combines a phenol—a common pharmacophore—with a pyrimidine ring, a privileged structure in drug discovery known for its role in forming hydrogen bonds with biological targets.[2]

Traditionally, the synthesis of these structures has relied on copper-catalyzed methods like the Ullmann condensation, which often necessitates harsh reaction conditions, including high temperatures and the use of stoichiometric copper, limiting substrate scope and functional group tolerance.[3][4] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, has revolutionized the formation of carbon-heteroatom bonds, offering milder conditions, broader applicability, and higher yields.[5][6] This note will focus on the palladium-catalyzed approach for its superior performance and versatility in modern synthetic chemistry.

Reaction Overview and Mechanistic Insights

The formation of a C–O bond between an aryl halide and a phenol under palladium catalysis follows a well-established catalytic cycle. Understanding this mechanism is paramount for rational optimization and troubleshooting. The generally accepted mechanism for the Buchwald-Hartwig C-O coupling involves three primary steps: oxidative addition, association/deprotonation, and reductive elimination.[5][7][8]

-

Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which undergoes oxidative addition into the aryl halide (in this case, 3-bromophenol is the more reactive coupling partner compared to 4-chloropyrimidine) C-Br bond. This forms a Pd(II) intermediate.[5][9]

-

Association & Deprotonation: The phenol (or more accurately, the phenoxide) coordinates to the Pd(II) center. The base present in the reaction mixture facilitates the deprotonation of the phenol's hydroxyl group, forming a palladium-alkoxide complex and displacing the halide.[10]

-

Reductive Elimination: This is the final, product-forming step. The aryl group and the phenoxide group on the palladium center couple, forming the desired diaryl ether C–O bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9] Bulky, electron-rich phosphine ligands are crucial as they promote this rate-limiting step.[11]

Optimizing Key Reaction Parameters

The success of the coupling reaction hinges on the careful selection of several interdependent parameters. The choices outlined below are based on established principles of cross-coupling chemistry and provide a robust starting point for optimization.

| Parameter | Recommendation | Causality & Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) | These are common, air-stable Pd(0) and Pd(II) sources. Pd(II) precursors are reduced in situ to the active Pd(0) species.[7] Pre-catalysts like tBuBrettPhos Pd G3 can also be highly effective.[12] |

| Ligand | Bulky Biarylphosphine Ligands (e.g., Xantphos, RuPhos) or Bidentate Ligands (e.g., BINAP, DPPF).[13][14] | Ligands stabilize the palladium catalyst. Bulky, electron-rich ligands accelerate the rate-limiting reductive elimination step and facilitate the oxidative addition of less reactive chlorides.[11] Bidentate ligands with a large bite angle, like Xantphos, are often effective in C-O coupling.[14] |

| Base | K₃PO₄ or Cs₂CO₃ (1.5-2.5 equivalents) | A base is required to deprotonate the phenol.[15] While strong bases like NaOtBu are common, weaker inorganic bases like potassium phosphate or cesium carbonate offer better functional group tolerance and are often highly effective.[7][16] Cs₂CO₃ is noted for its good solubility in many organic solvents.[7] |